Cas no 2012724-02-4 (3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one)

3-(1-tert-Butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative featuring a tert-butyl-substituted pyrazole moiety. This compound is of interest in pharmaceutical and agrochemical research due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity. The tert-butyl substituent on the pyrazole ring contributes to steric hindrance, potentially improving selectivity in target interactions. Its structural features make it a versatile intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's well-defined reactivity profile allows for further functionalization, enabling tailored modifications for specific applications. High purity grades are typically available to ensure reproducibility in synthetic workflows.
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one structure
2012724-02-4 structure
Product name:3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
CAS No:2012724-02-4
MF:C10H13F3N2O
MW:234.218232870102
CID:6398857
PubChem ID:165736506

3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
    • 2012724-02-4
    • EN300-1952721
    • Inchi: 1S/C10H13F3N2O/c1-9(2,3)15-6-7(5-14-15)4-8(16)10(11,12)13/h5-6H,4H2,1-3H3
    • InChI Key: BAFJUDQZTJDSQN-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=NN(C=1)C(C)(C)C)=O)(F)F

Computed Properties

  • Exact Mass: 234.09799753g/mol
  • Monoisotopic Mass: 234.09799753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 34.9Ų

3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1952721-10g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
10g
$4545.0 2023-09-17
Enamine
EN300-1952721-0.25g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
0.25g
$972.0 2023-09-17
Enamine
EN300-1952721-0.5g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
0.5g
$1014.0 2023-09-17
Enamine
EN300-1952721-0.05g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
0.05g
$888.0 2023-09-17
Enamine
EN300-1952721-10.0g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
10g
$4667.0 2023-05-31
Enamine
EN300-1952721-5.0g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
5g
$3147.0 2023-05-31
Enamine
EN300-1952721-5g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
5g
$3065.0 2023-09-17
Enamine
EN300-1952721-1.0g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
1g
$1086.0 2023-05-31
Enamine
EN300-1952721-2.5g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
2.5g
$2071.0 2023-09-17
Enamine
EN300-1952721-0.1g
3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
2012724-02-4
0.1g
$930.0 2023-09-17

Additional information on 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one

Research Briefing on 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one (CAS: 2012724-02-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one (CAS: 2012724-02-4) as a promising scaffold for drug discovery. This compound, characterized by its trifluoromethyl ketone moiety and tert-butyl pyrazole group, has demonstrated potential in modulating various biological targets, including enzymes and receptors involved in inflammatory and metabolic disorders. The unique chemical properties of this molecule, such as its electrophilic reactivity and lipophilicity, make it an attractive candidate for further pharmacological exploration.

A study published in the Journal of Medicinal Chemistry (2023) investigated the inhibitory effects of 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one on serine hydrolases, a class of enzymes implicated in numerous disease pathways. The researchers employed a combination of kinetic assays and X-ray crystallography to elucidate the binding mechanism, revealing that the trifluoromethyl ketone group forms a covalent adduct with the active-site serine residue, leading to potent and selective inhibition. These findings suggest that this compound could serve as a lead structure for developing novel therapeutics targeting serine hydrolases.

In another recent study, the compound's potential as an anti-inflammatory agent was explored. Researchers found that 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines by inhibiting the NF-κB signaling pathway. This effect was attributed to the compound's ability to modify key cysteine residues in regulatory proteins, thereby disrupting the inflammatory cascade. These results underscore the versatility of this chemical scaffold in addressing diverse pathological conditions.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one. A 2024 publication in Organic Process Research & Development described a scalable and environmentally friendly synthesis route, employing flow chemistry techniques to improve yield and purity. This methodological advancement is expected to facilitate broader access to the compound for both academic and industrial research applications.

The pharmacokinetic properties of 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one have also been investigated in preclinical models. Studies indicate that the compound exhibits favorable metabolic stability and tissue distribution profiles, with particular accumulation in organs affected by inflammatory diseases. These characteristics, combined with its demonstrated biological activity, position this molecule as a valuable tool compound for further drug development efforts.

Looking forward, researchers are exploring structural modifications of the 3-(1-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one scaffold to enhance its drug-like properties while maintaining or improving its biological activity. Computational modeling and structure-activity relationship studies are being employed to guide these optimization efforts, with promising preliminary results reported in recent conferences. The continued investigation of this compound class is expected to yield important insights for medicinal chemistry and contribute to the development of new therapeutic agents.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd